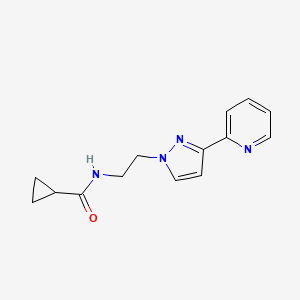

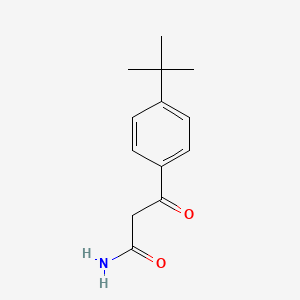

![molecular formula C13H14N2O2S B2487813 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396628-09-3](/img/structure/B2487813.png)

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves the creation of derivatives through cyclocondensation reactions, the use of dimethyl acetylene dicarboxylate, and the exploration of various substitutions to achieve desired inhibitory activities. Notable methods include the preparation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a diversity of synthetic pathways leading to the formation of azetidinone derivatives with significant biological activity (Woulfe & Miller, 1985).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, with some derivatives confirmed through X-ray crystallography. This detailed structural characterization is critical for understanding the molecular basis of their biological activity and for guiding the design of novel derivatives with enhanced properties (Sher Ali et al., 2012).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

Mistry and Desai (2006) discussed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in the development of new antimicrobial agents (Mistry & Desai, 2006).

Pharmacological Evaluation

Gurupadayya et al. (2008) synthesized various derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate and evaluated them for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This research highlights the compound's significance in medicinal chemistry (Gurupadayya et al., 2008).

Antibacterial Activity

Desai et al. (2001) synthesized and evaluated the in vitro growth inhibitory activity of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate derivatives against microbes like E. coli and S. aureus. The study contributes to understanding the antibacterial properties of these compounds (Desai et al., 2001).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) conducted a study on the synthesis and reactions of derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, exploring their potential as antihypertensive α-blocking agents. This research indicates the compound's potential application in cardiovascular drug development (Abdel-Wahab et al., 2008).

Antimicrobial Agents

Ansari and Lal (2009) explored the synthesis of new benzimidazole derivatives, including 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Ansari & Lal, 2009).

Synthesis and Antibacterial Evaluation

Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, a related compound, and evaluated their antibacterial activity against E. coli and S. aureus. This research supports the compound's use in antibacterial drug development (Hussein & Azeez, 2013).

Propriétés

IUPAC Name |

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-8-4-3-5-11-12(8)14-13(18-11)15-6-10(7-15)17-9(2)16/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVNLITWIGNKEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)